molecular formula C18H19BrClNO2 B13754721 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide CAS No. 57543-14-3

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

Cat. No.: B13754721
CAS No.: 57543-14-3
M. Wt: 396.7 g/mol
InChI Key: WHONTKHOMUSXEQ-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound belongs to the class of isoquinoline derivatives, which are known for their biological activity and practical applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide typically involves the Bischler–Napieralski reaction. This reaction starts with 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide as the starting material. The reaction conditions include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to cyclize the amide into the isoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its effects on muscle contractility and neurotransmitter modulation.

    Medicine: Potential therapeutic agent for conditions involving smooth muscle contractility and neurotransmitter regulation.

    Industry: Utilized in the development of new pharmaceuticals and bioactive compounds

Mechanism of Action

The compound exerts its effects by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. It affects calcium currents by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. This modulation leads to changes in muscle contractility and neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific neurotransmitter receptors and affect muscle contractility sets it apart from other similar compounds .

Properties

CAS No.

57543-14-3

Molecular Formula

C18H19BrClNO2

Molecular Weight

396.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H18ClNO2.BrH/c1-21-17-9-13-8-15(7-12-5-3-4-6-16(12)19)20-11-14(13)10-18(17)22-2;/h3-6,9-11,15H,7-8H2,1-2H3;1H

InChI Key

WHONTKHOMUSXEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3Cl)OC.[Br-]

Origin of Product

United States

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